2-(3,5-dimethylphenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide
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Overview
Description
2-(3,5-dimethylphenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 3,5-dimethylphenol with an appropriate acylating agent to form the phenoxyacetyl intermediate. This intermediate is then reacted with N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]amine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethylphenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(3,5-dimethylphenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-dimethylphenoxy)ethylamine
- N-(2-(3,5-dimethylphenoxy)ethyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
- 2-(4-{5-[6-(3,5-dimethylphenoxy)pyridin-2-yl]-4-methyl-1H-1,2,3-triazol-1-yl}piperidin-1-yl)-N,N-dimethylethan-1-amine
Uniqueness
2-(3,5-dimethylphenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H24N4O2 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide |
InChI |
InChI=1S/C19H24N4O2/c1-13-7-14(2)9-17(8-13)25-12-19(24)22(4)16-10-23(11-16)18-6-5-15(3)20-21-18/h5-9,16H,10-12H2,1-4H3 |
InChI Key |
XZGYUTYXNWXCIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)N2CC(C2)N(C)C(=O)COC3=CC(=CC(=C3)C)C |
Origin of Product |
United States |
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